N-(4-ethyl-2-pyridinyl)benzamide
Overview
Description
N-(4-ethyl-2-pyridinyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with an ethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-2-pyridinyl)benzamide typically involves the reaction between 4-ethyl-2-aminopyridine and benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the product may involve recrystallization or chromatographic techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-2-pyridinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The ethyl group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-ethyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2-pyridinyl)benzamide
- N-(5-chloro-2-pyridinyl)benzamide
- N-[2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl]-2,6-dichlorobenzamide
Uniqueness
N-(4-ethyl-2-pyridinyl)benzamide is unique due to the presence of the ethyl group at the 4-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(4-ethylpyridin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-11-8-9-15-13(10-11)16-14(17)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTUIOZXBNWHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384615 | |
Record name | N-(4-ethyl-2-pyridinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693219-69-1 | |
Record name | N-(4-ethyl-2-pyridinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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